An In-depth Technical Guide to 3-Amino-2-benzylpropanoic Acid Hydrochloride
An In-depth Technical Guide to 3-Amino-2-benzylpropanoic Acid Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-2-benzylpropanoic acid hydrochloride, a chiral β-amino acid derivative of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's structure, synthesis, analytical characterization, and applications. As a key building block in the synthesis of bioactive molecules, particularly for neurological disorders, a thorough understanding of its properties is crucial for its effective utilization. This guide consolidates available data on its physicochemical characteristics, provides a plausible synthetic route based on established methodologies, outlines analytical techniques for enantiomeric separation, and discusses its role as a pharmaceutical intermediate. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical Identity and Physicochemical Properties
3-Amino-2-benzylpropanoic acid is a non-proteinogenic β-amino acid. Its structure contains a stereocenter at the C2 position, and therefore, it exists as a pair of enantiomers, (R) and (S). The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
The molecular structure consists of a propanoic acid backbone with an amino group at the C3 position and a benzyl group at the C2 position. The presence of both an acidic (carboxylic acid) and a basic (amino) group makes it zwitterionic in nature at physiological pH.
Table 1: Physicochemical Properties of 3-Amino-2-benzylpropanoic Acid and its Hydrochloride Salt
| Property | Value | Source(s) |
| Chemical Name | 3-Amino-2-benzylpropanoic acid hydrochloride | - |
| Synonyms | (2S)-3-amino-2-benzylpropanoic acid hydrochloride; (2R)-3-amino-2-benzylpropanoic acid hydrochloride | [1][2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.68 g/mol | [1] |
| CAS Number | 1010806-95-7 ((S)-enantiomer HCl); 1276055-51-6 ((R)-enantiomer HCl) | [1][2] |
| Appearance | White to yellow solid/powder or crystals | [1][3] |
| Melting Point | Data not available. A related compound, (2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid, has a melting point of 240 - 246 °C. | [4] |
| Solubility | Sparingly soluble in water; more soluble in polar organic solvents like methanol and ethanol. | [5] |
| pKa | Data not available. The pKa of the related 3-phenylpropanoic acid is 4.66. | [6] |
| Storage Temperature | 2-8 °C or room temperature, keep dry and cool. | [1][7] |
| InChI Key | HIYMCIGQCWOWJV-FVGYRXGTSA-N ((S)-enantiomer) | [1] |
Synthesis and Manufacturing
The synthesis of enantiomerically pure β-amino acids like 3-amino-2-benzylpropanoic acid is a topic of significant interest in organic chemistry. Asymmetric synthesis is crucial to obtain the desired stereoisomer for pharmaceutical applications. A common and effective strategy involves the conjugate addition of an amine equivalent to a chiral α,β-unsaturated carbonyl compound.
A plausible and well-documented approach for the synthesis of the (R)-enantiomer involves a Mannich-type reaction using a chiral auxiliary to control the stereochemistry. The following protocol is adapted from a procedure for a structurally similar compound and represents a reliable method for obtaining the protected precursor to (R)-3-Amino-2-benzylpropanoic acid.[8]
Representative Synthetic Protocol: Asymmetric Synthesis of (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic Acid
This multi-step synthesis utilizes a chiral oxazolidinone auxiliary to direct the stereoselective introduction of the aminomethyl group.
Step 1: Acylation of the Chiral Auxiliary The chiral auxiliary, (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ), is first acylated with 3-phenylpropanoyl chloride to form the N-acyl oxazolidinone. This is achieved by deprotonating the auxiliary with a strong base like n-butyllithium to form a lithium salt, which then reacts with the acid chloride.
Step 2: Diastereoselective Carbamidomethylation The N-acylated auxiliary is then converted into its titanium enolate. This enolate undergoes a diastereoselective Mannich reaction with an in-situ generated electrophile from benzyl isopropoxymethyl carbamate and a Lewis acid (TiCl₄).[8] This key step introduces the aminomethyl group at the C2 position with high diastereoselectivity.
Step 3: Hydrolysis of the Chiral Auxiliary The chiral auxiliary is subsequently cleaved by hydrolysis to yield the desired N-protected β-amino acid, (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid.
Step 4: Deprotection and Salt Formation The benzyloxycarbonyl (Cbz) protecting group can be removed by catalytic hydrogenation to give the free amino acid. Subsequent treatment with hydrochloric acid affords the final product, (R)-3-Amino-2-benzylpropanoic acid hydrochloride.
Caption: Asymmetric synthesis workflow for (R)-3-Amino-2-benzylpropanoic acid HCl.
Analytical Methods
The characterization and quality control of 3-Amino-2-benzylpropanoic acid hydrochloride rely on a combination of chromatographic and spectroscopic techniques. Of particular importance is the determination of enantiomeric purity, which is critical for its use in pharmaceutical synthesis.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for separating the (R) and (S) enantiomers.[9] Macrocyclic glycopeptide-based chiral stationary phases (CSPs) have been shown to be effective for the enantioseparation of 3-amino-2-benzylpropanoic acid.[10]
3.1.1. Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A macrocyclic glycopeptide-based chiral stationary phase, such as Chirobiotic™ T, T2, TAG, R, or V.[10]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol) and an aqueous buffer with a controlled pH (e.g., 0.1% triethylammonium acetate, pH 4.1). A typical composition could be Methanol/Buffer (80:20 v/v).[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Detection: UV detection at 215 nm.[10]
-
Sample Preparation: The sample is dissolved in the mobile phase at a suitable concentration.
Rationale: The unique structure of macrocyclic glycopeptide CSPs provides multiple interaction sites, including hydrophobic pockets and ionizable groups, which facilitate differential binding of the two enantiomers, leading to their separation.[10]
Caption: General workflow for chiral HPLC analysis.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the methine proton at C2, and the methylene protons at C3. The chemical shifts and coupling patterns would be characteristic of the specific stereoisomer. For a related compound, (R)-3-Amino-3-phenylpropionic Acid, the aromatic protons appear in the range of 7.0-7.5 ppm, the methine proton around 4.5 ppm, and the methylene protons adjacent to the carbonyl group around 3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the methine carbon at C2, and the methylene carbon at C3. The carbonyl carbon signal is typically found in the range of 170-180 ppm.[11]
-
FTIR: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-H stretching of the aromatic and aliphatic portions of the molecule. The differences in crystal packing between the racemic mixture and the pure enantiomers can lead to discernible differences in the fingerprint region of the IR spectrum.[12]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free amino acid, along with characteristic fragmentation patterns.
Applications in Research and Development
3-Amino-2-benzylpropanoic acid hydrochloride is a valuable building block in medicinal chemistry and pharmaceutical development. Its primary application is as a chiral intermediate in the synthesis of more complex molecules.
-
Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its incorporation into drug candidates can influence their pharmacological properties, such as binding affinity to receptors and enzymes.
-
Peptide Synthesis: As an unnatural β-amino acid, it is used in the synthesis of peptidomimetics. Peptides containing β-amino acids often exhibit enhanced stability towards enzymatic degradation compared to their natural α-amino acid counterparts, making them attractive as potential therapeutic agents.
Safety and Handling
3-Amino-2-benzylpropanoic acid hydrochloride should be handled with care in a laboratory setting. It is classified as a hazardous substance.
Table 2: Hazard and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin corrosion/irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Serious eye damage/eye irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | - |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. | - |
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is between 2-8 °C.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure. A dust mask is recommended if handling fine powder.[13]
Conclusion
3-Amino-2-benzylpropanoic acid hydrochloride is a chiral building block with significant potential in the development of novel pharmaceuticals and peptidomimetics. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, analytical methods for its characterization, and essential safety information. A thorough understanding of these aspects is fundamental for its successful application in research and development. Further studies to determine specific physicochemical data such as melting point, pKa, and detailed spectroscopic analyses would be beneficial for the scientific community.
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